3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI)

Description

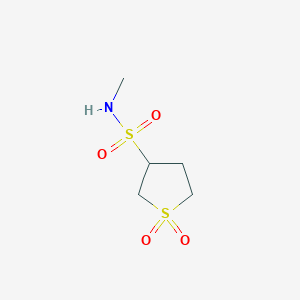

The compound 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is a sulfonamide derivative featuring a saturated tetrahydrothiophene ring system with an N-methyl substituent and two sulfonyl oxygen atoms. Such structural features are characteristic of compounds designed for agrochemical or pharmaceutical applications, where sulfonamide groups often enhance biological activity through enzyme inhibition or receptor binding .

Structure

3D Structure

Properties

CAS No. |

302902-56-3 |

|---|---|

Molecular Formula |

C5H11NO4S2 |

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N-methyl-1,1-dioxothiolane-3-sulfonamide |

InChI |

InChI=1S/C5H11NO4S2/c1-6-12(9,10)5-2-3-11(7,8)4-5/h5-6H,2-4H2,1H3 |

InChI Key |

FTGXBHVAKXUVFB-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Treatment of Ocular Hypertension and Glaucoma

The compound has been identified as an important intermediate in the synthesis of sulfonamides that are effective in treating ocular hypertension and glaucoma. Specifically, it is linked to the development of (R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-6-sulfonamide, which has shown efficacy in lowering intraocular pressure .

Endothelin-Mediated Disorders

Research indicates that derivatives of thiophenesulfonamides can modulate the activity of endothelin peptides. These compounds have been studied for their potential to treat conditions such as hypertension, heart diseases (including angina pectoris), and inflammatory diseases by acting as endothelin receptor antagonists .

Alzheimer's Disease Research

Inhibition studies involving amyloid β-peptide (Aβ) accumulation in Alzheimer’s disease have highlighted the role of sulfonamides like 3-thiophenesulfonamide in preventing pathological features associated with the disease. The compound has been part of research aimed at understanding its effects on Aβ secretion and accumulation in neuronal cells .

Synthesis Methodologies

The synthesis of 3-thiophenesulfonamide involves several key steps that enhance its pharmacological properties:

- Oxidative Chlorination : The initial step often involves the oxidative chlorination of thiophene derivatives to produce sulfonyl chlorides.

- Ammonolysis : Subsequent reactions with ammonium hydroxide yield the desired sulfonamide structure.

- Bromination and Reduction : Further modifications can include bromination followed by reduction processes using chiral agents to enhance specificity and potency .

Clinical Trials for Ocular Hypertension

Clinical trials have assessed the efficacy of compounds derived from 3-thiophenesulfonamide in managing intraocular pressure in patients with glaucoma. These studies demonstrated significant reductions in pressure levels compared to placebo controls, indicating strong therapeutic potential.

In Vivo Studies on Endothelin Antagonism

In vivo animal models have been utilized to evaluate the antihypertensive effects of thiophenesulfonamides. Results indicated that these compounds could effectively reduce blood pressure and mitigate symptoms associated with endothelin-mediated conditions such as pulmonary hypertension and renal failure .

Summary Table of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Ocular Hypertension | Treatment for glaucoma | Effective reduction in intraocular pressure |

| Endothelin-Mediated Disorders | Antagonism for hypertension and heart diseases | Significant antihypertensive effects observed |

| Alzheimer's Disease | Inhibition of amyloid β-peptide accumulation | Potential to prevent pathological features |

Mechanism of Action

The mechanism of action of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Impact on Bioactivity : Saturation of the thiophene ring (tetrahydro form) likely improves solubility and reduces toxicity compared to aromatic analogs .

- Substituent Effects: N-methylation may reduce off-target interactions compared to bulkier groups (e.g., isobutylamino or chlorophenyl), enhancing selectivity .

Notes on Evidence Limitations

- The exact CAS and synthesis data for the target compound are absent in the provided evidence, necessitating inferences from structural analogs.

- Discrepancies in substituent effects (e.g., hydrochloride salts vs. free bases) highlight the need for experimental validation of physicochemical properties.

Biological Activity

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is a compound that has garnered attention due to its unique structural features and biological activity. Its molecular formula is C₇H₉N₃O₂S₂, with a molecular weight of approximately 178.21 g/mol. The compound contains a thiophene ring and a sulfonamide group, which significantly influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The presence of the sulfonamide group (-SO₂NH₂) enhances the compound's solubility and biological activity. The thiophene ring contributes to its aromatic properties, allowing for effective interactions with biological targets. The IUPAC name indicates the presence of both tetrahydro and methyl groups attached to the nitrogen atom, which may influence its reactivity and binding affinity.

The biological activity of 3-thiophenesulfonamide primarily stems from its sulfonamide moiety. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a critical component for bacterial folate synthesis. This mechanism leads to the inhibition of bacterial growth by blocking the active site of dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. This action positions 3-thiophenesulfonamide as a valuable candidate for antibacterial treatment.

Antibacterial Properties

Research indicates that 3-thiophenesulfonamide exhibits significant antibacterial activity against various pathogens. In vitro studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to traditional sulfonamides:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings underscore the potential of this compound in treating bacterial infections.

Anti-inflammatory and Analgesic Effects

In addition to antibacterial properties, compounds containing thiophene structures often exhibit anti-inflammatory and analgesic activities. Preliminary studies suggest that 3-thiophenesulfonamide may possess these properties, making it a candidate for further exploration in pain management and inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including 3-thiophenesulfonamide:

- Antimicrobial Activity : A study published in Phytochemistry highlighted the antimicrobial efficacy of thiophene derivatives against resistant strains of bacteria, indicating that modifications in structure can enhance activity against pathogens .

- Cytotoxicity Studies : Research on related thiophene compounds has shown cytotoxic effects on cancer cell lines, suggesting that 3-thiophenesulfonamide may also have anticancer potential .

- Computational Studies : In silico analyses have been conducted to evaluate the binding affinities of thiophene derivatives with various biological targets, providing insights into their mechanisms of action at a molecular level .

Synthesis and Derivative Development

The synthesis of 3-thiophenesulfonamide involves several methodologies that allow for customization of its properties through functional group modifications. These synthetic routes enable researchers to explore derivatives with enhanced biological activities or reduced side effects.

Q & A

Basic: What are the optimized synthetic routes for 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide, and how are purity and yield maximized?

The synthesis of this compound typically involves cyclization and sulfonamide functionalization. Key steps include:

- Ring formation : Starting from tetrahydrothiophene derivatives, sulfonation is achieved using chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions .

- N-Methylation : Post-sulfonation, methylation is performed with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the N-methyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Purity (>98%) is confirmed via HPLC, and yields are optimized by maintaining reaction temperatures between 0–5°C during sulfonation to minimize side reactions .

Basic: How is the structural integrity of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide validated post-synthesis?

Advanced spectroscopic and crystallographic methods are employed:

- NMR : H and C NMR confirm the tetrahydrothiophene ring conformation, sulfone group (), and N-methyl substitution. For example, the sulfone group appears as a singlet near δ 3.2–3.5 ppm in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) with exact mass matching within 2 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms the 1,1-dioxide configuration .

Advanced: How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Stability studies reveal:

- pH Sensitivity : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH < 4) or alkaline (pH > 10) conditions, forming sulfonic acid derivatives via sulfone group cleavage .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Long-term storage recommendations include desiccated environments at –20°C to prevent moisture-induced degradation .

Advanced: What strategies are used to study its bioactivity, such as enzyme inhibition or receptor binding?

Mechanistic studies involve:

- Enzyme Assays : Testing inhibition of carbonic anhydrase isoforms (e.g., CA-II and CA-IX) using stopped-flow CO hydration assays. IC values are compared to known inhibitors like acetazolamide .

- Structure-Activity Relationship (SAR) : Modifying the N-methyl group or sulfonamide moiety to assess impact on binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with active-site zinc ions .

- In Vivo Models : Pharmacokinetic profiling in rodent models evaluates blood-brain barrier penetration, leveraging the compound’s logP (~1.2) for CNS-targeted applications .

Advanced: How can contradictions in reported synthetic yields or biological activity be resolved?

Discrepancies arise from:

- Reagent Purity : Impure starting materials (e.g., tetrahydrothiophene derivatives) reduce yields. Solution: Use freshly distilled reagents and monitor via TLC .

- Biological Variability : Differences in cell lines or assay conditions (e.g., CO concentration in enzyme assays) affect activity data. Solution: Standardize protocols (e.g., OECD guidelines) and include positive controls .

- Stereochemical Confusion : Undefined stereocenters in earlier studies. Resolution: Assign absolute configuration via circular dichroism (CD) or single-crystal X-ray .

Advanced: What analytical methods are recommended for detecting trace impurities in the compound?

- LC-MS/MS : Identifies impurities at ppm levels using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- ICP-OES : Detects heavy metal residues (e.g., from catalysts) with detection limits < 0.1 µg/g .

- NMR Relaxation Methods : F NMR (if fluorinated analogs exist) quantifies halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.